Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine structure
96464-10-7 structure
商品名:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
CAS番号:96464-10-7
MF:C13H8BrClN2
メガワット:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
    • Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
    • NCGC00307427-01
    • STK893868
    • AG-996/31204037
    • CS-0165891
    • EN300-1221159
    • HMS590F11
    • 3P-096
    • F1018-0635
    • Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
    • DTXSID60327962
    • AB00127315-04
    • AI-204/31691042
    • AKOS001476856
    • BBL021162
    • ChemDiv1_001177
    • 96464-10-7
    • SR-01000410961
    • MFCD00444818
    • E82050
    • NSC-707994
    • SR-01000410961-1
    • EU-0069347
    • NSC707994
    • 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
    • MDL: MFCD00444818
    • インチ: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
    • InChIKey: AYRHYFIXKCKMIK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1

計算された属性

  • せいみつぶんしりょう: 305.95594g/mol
  • どういたいしつりょう: 305.95594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 17.3Ų

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1221159-0.05g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
0.05g
$76.0 2023-08-31
Enamine
EN300-1221159-10.0g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
10.0g
$1778.0 2023-07-10
Life Chemicals
F1018-0635-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
1g
$387.0 2023-09-07
Enamine
EN300-1221159-0.5g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
0.5g
$310.0 2023-08-31
Enamine
EN300-1221159-2.5g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
2.5g
$810.0 2023-08-31
Life Chemicals
F1018-0635-0.25g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
0.25g
$348.0 2023-09-07
Alichem
A029182496-1g
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$501.60 2023-08-31
Chemenu
CM151267-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$*** 2023-05-04
Life Chemicals
F1018-0635-10g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
10g
$1625.0 2023-09-07
A2B Chem LLC
AI65292-250mg
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
96464-10-7 97%
250mg
$64.00 2023-12-29

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium ,  9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  24 h, 25 - 30 °C
リファレンス
Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides
Singh, Bhagat; Ahmed, Jasimuddin; Biswas, Amit; Paira, Rupankar; Mandal, Swadhin K., Journal of Organic Chemistry, 2021, 86(10), 7242-7255

Synthetic Routes 2

はんのうじょうけん
1.1 Catalysts: Magnesium oxide Solvents: Water ;  2.5 h, rt
リファレンス
A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium
Patil, S. V.; Gaikwad, N. D.; Bobade, V. D., Arabian Journal of Chemistry, 2016, 9,

Synthetic Routes 3

はんのうじょうけん
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
リファレンス
Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds
Sundberg, Richard J.; Dahlhausen, D. J.; Manikumar, G.; Mavunkel, B.; Biswas, Atanu; et al, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37

Synthetic Routes 4

はんのうじょうけん
1.1 Solvents: Ethanol ;  6 h, reflux
リファレンス
Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones
Rajitha, G.; Ravibabu, V.; Ramesh, G.; Rajitha, B., Research on Chemical Intermediates, 2016, 42(3), 1989-1998

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
リファレンス
Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization
Kant Yadav, Ravi; Kumar, Yogesh; Chaudhary, Sandeep, ChemistrySelect, 2020, 5(29), 9235-9239

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
リファレンス
Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization
Yadav, Ravi Kant; Sharma, Richa; Gautam, Deepak; Joshi, Jyoti; Chaudhary, Sandeep, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Synthetic Routes 7

はんのうじょうけん
1.1 Catalysts: Iodine Solvents: Ethanol ;  3 h
リファレンス
A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry
Das, Dharmendra; Bhutia, Zigmee T.; Panjikar, Padmini C.; Chatterjee, Amrita; Banerjee, Mainak, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107

Synthetic Routes 8

はんのうじょうけん
1.1 overnight, 60 °C
リファレンス
Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions
Ganiek, Maximilian A.; Ivanova, Maria V.; Martin, Benjamin; Knochel, Paul, Angewandte Chemie, 2018, 57(52), 17249-17253

Synthetic Routes 9

はんのうじょうけん
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  1 - 2 h, rt
リファレンス
Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening
Bhargava, Sangeeta; Choudhary, Anita, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate ,  Iodine Solvents: Water ;  12 h, 40 °C
リファレンス
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform
Bhutia, Zigmee T.; Panjikar, Padmini C.; Iyer, Shruti; Chatterjee, Amrita ; Banerjee, Mainak, ACS Omega, 2020, 5(22), 13333-13343

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  1 - 2 h, 70 °C
リファレンス
Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines
Firuz, Mahdieh Esi; Rajai-Daryasarei, Saideh ; Rominger, Frank; Biglari, Abbas; Balalaie, Saeed, Journal of Organic Chemistry, 2023, 88(15), 10599-10608

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine 関連文献

  • 1. Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines through domino three-component coupling and 5-exo-dig cyclization in water
    Jaideep B. Bharate,Santosh K. Guru,Shreyans K. Jain,Samdarshi Meena,Parvinder Pal Singh,Shashi Bhushan,Baldev Singh,Sandip B. Bharate,Ram A. Vishwakarma RSC Adv. 2013 3 20869

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd